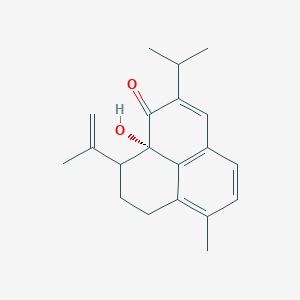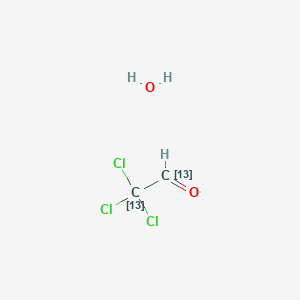
沙普瑞林
描述
Saprirearine is a natural diterpenoid compound derived from the roots of Salvia prionitis, a plant belonging to the Lamiaceae family . This compound has garnered significant attention due to its potential therapeutic properties, particularly in the context of myocardial infarction and cardiomyocyte protection .
科学研究应用
Saprirearine has a wide range of scientific research applications, including:
作用机制
Target of Action
Saprirearine, a natural product of Salvia, Lamiaceae , has been found to primarily target Nrf2 . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation.
Mode of Action
Saprirearine interacts with its primary target, Nrf2, by activating it This activation leads to a series of changes in the cell, particularly in response to oxidative stress
Result of Action
Saprirearine’s activation of Nrf2 has been shown to protect H9c2 cardiomyocytes against hypoxia/reoxygenation-induced apoptosis . This suggests that Saprirearine may improve cell survival by increasing cell viability and blocking the release of lactate dehydrogenase .
生化分析
Biochemical Properties
Saprirearine plays a significant role in biochemical reactions, particularly in the context of cardioprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, saprirearine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress . Additionally, saprirearine inhibits the release of lactate dehydrogenase, an enzyme involved in cellular energy production . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and energy metabolism.
Cellular Effects
Saprirearine exerts several effects on different types of cells and cellular processes. In cardiomyocytes, saprirearine has been found to improve cell survival by increasing cell viability and blocking the release of lactate dehydrogenase . It also attenuates mitochondrial dysfunction by inhibiting calcium overload, collapse of the mitochondrial membrane potential, and opening of the mitochondrial permeability transition pore . These effects suggest that saprirearine can protect cells from hypoxia-reoxygenation-induced apoptosis, thereby enhancing cellular function and survival.
Molecular Mechanism
The molecular mechanism of saprirearine involves its interaction with the Nrf2 pathway. By activating Nrf2, saprirearine promotes the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . Additionally, saprirearine inhibits the release of lactate dehydrogenase, thereby preventing cellular damage and promoting cell survival . These molecular interactions underscore the compound’s potential in mitigating oxidative stress and enhancing cellular resilience.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of saprirearine have been observed to change over time. Studies have shown that saprirearine improves cell survival and function over extended periods by maintaining cell viability and blocking the release of lactate dehydrogenase . The compound’s stability and degradation over time are crucial factors in its long-term efficacy. In vitro and in vivo studies have demonstrated that saprirearine can sustain its protective effects over prolonged periods, highlighting its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of saprirearine vary with different dosages in animal models. At lower doses, saprirearine has been shown to enhance cell viability and protect against oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects, such as increased oxidative stress and cellular damage . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Saprirearine is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as lactate dehydrogenase and proteins involved in the Nrf2 pathway . These interactions influence metabolic flux and metabolite levels, thereby modulating cellular responses to oxidative stress and energy demands.
Transport and Distribution
Within cells and tissues, saprirearine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s efficacy, as they determine its availability and activity within target cells and tissues.
Subcellular Localization
Saprirearine’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that saprirearine exerts its protective effects precisely where they are needed, such as in mitochondria and the cytoplasm.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of saprirearine involves several steps, starting from the extraction of the compound from Salvia prionitis. The process typically includes:
Extraction: The roots of Salvia prionitis are subjected to solvent extraction using organic solvents such as methanol or ethanol.
Purification: The crude extract is then purified using chromatographic techniques, such as column chromatography, to isolate saprirearine.
Industrial Production Methods
Industrial production of saprirearine follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .
化学反应分析
Types of Reactions
Saprirearine undergoes various chemical reactions, including:
Oxidation: Saprirearine can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in saprirearine.
Substitution: Substitution reactions can introduce new functional groups into the saprirearine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
相似化合物的比较
Saprirearine is structurally similar to several other diterpenoids, including:
- Saprorthoquinone
- Salvicine
- Prionoid D
- 1-Ketoaethiopinone
- Prionoid E
- 12-Hydroxysapriparaquinone
- 3-Oxosapriparaquinone
- Prionoid B
- Prionoid C
- Salprionin
- Microstegiol
- Prionitin
These compounds share similar structural features but differ in their functional groups and bioactivity. Saprirearine’s unique combination of functional groups and its specific effects on cardiomyocytes make it a compound of particular interest in cardiovascular research .
属性
IUPAC Name |
(9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-11(2)16-10-14-7-6-13(5)15-8-9-17(12(3)4)20(22,18(14)15)19(16)21/h6-7,10-11,17,22H,3,8-9H2,1-2,4-5H3/t17?,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCPEPBEODTUSV-OZBJMMHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCC([C@@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Saprirearine exert its protective effects against hypoxia/reoxygenation injury in cardiomyocytes?
A1: Research suggests that Saprirearine protects H9c2 cardiomyocytes from apoptosis induced by hypoxia/reoxygenation through a multi-faceted mechanism involving the activation of the Nrf2 pathway. []
- Reduce oxidative stress: It decreases reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. []
- Improve mitochondrial function: It mitigates mitochondrial dysfunction by inhibiting calcium overload, preventing the collapse of the mitochondrial membrane potential, and reducing the opening of the mitochondrial permeability transition pore. []
- Inhibit apoptosis: It suppresses apoptosis by inactivating cysteinyl aspartate-specific proteinase-3, upregulating B-cell lymphoma-2 (Bcl-2), and downregulating Bcl-2-associated X protein (Bax). []
Q2: What is the structural characterization of Saprirearine?
A2: Saprirearine is a novel tricyclic diterpene isolated from the roots of Salvia prionitis. [] While its exact molecular formula and weight are not specified in the provided abstracts, its structure was elucidated through spectroscopic methods and chemical transformations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




